2,3-Dimethylphenylacetic acid
Overview
Description
2,3-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenylacetic acid typically involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed to yield the desired product .
Reaction Steps:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: Converts the methyl groups to carboxylic acids.
Reduction: Reduces the carboxylic acid group to an alcohol.
Substitution: Replaces hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: 2,3-Dimethylbenzoic acid
Reduction: 2,3-Dimethylphenylethanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2,3-Dimethylphenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- Phenylacetic acid
- 2,4-Dimethylphenylacetic acid
- 3,4-Dimethylphenylacetic acid
Uniqueness
2,3-Dimethylphenylacetic acid is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s physical properties, such as melting point and solubility, as well as its interaction with biological targets .
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-9(8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPNBNGNPLXMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608876 | |
Record name | (2,3-Dimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30981-98-7 | |
Record name | (2,3-Dimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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